molecular formula C19H18N4O4S B12025258 Methyl 4-(2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 585557-45-5

Methyl 4-(2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Cat. No.: B12025258
CAS No.: 585557-45-5
M. Wt: 398.4 g/mol
InChI Key: AFUPEZPSHMFNLO-UHFFFAOYSA-N
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Description

Methyl 4-(2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that features a triazole ring, a furan ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-(2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate involves interactions with specific molecular targets:

Biological Activity

Methyl 4-(2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a compound of significant interest due to its potential biological activities. This article provides an overview of its chemical properties, biological mechanisms, and relevant research findings.

Molecular Formula: C19H18N4O4S
Molar Mass: 398.4 g/mol
CAS Number: 60870-43-1

The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties. The presence of the furan and allyl groups may also contribute to its biological efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The triazole moiety is recognized for its ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This inhibition can lead to cell death in susceptible fungi.
  • Antioxidant Properties : Compounds containing furan rings often exhibit antioxidant activity, which can mitigate oxidative stress in biological systems.
  • Enzyme Inhibition : The structural components may interact with various enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

Antifungal Activity

A study investigating the antifungal properties of related triazole compounds found that they effectively inhibited the growth of several fungal strains, including Candida albicans and Aspergillus niger. The mechanism was primarily through ergosterol biosynthesis inhibition, which is a hallmark of many triazole antifungals .

Antioxidant Activity

Research has shown that derivatives of furan-containing compounds possess significant antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative damage in cells. A comparative study indicated that the introduction of specific substituents on the furan ring enhances this activity .

Enzyme Interaction Studies

In vitro studies have demonstrated that this compound interacts with certain enzymes involved in metabolic processes. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation pathways .

Case Studies

  • Case Study on Antifungal Efficacy : In a clinical trial involving patients with recurrent fungal infections, administration of a triazole derivative similar to this compound resulted in a significant reduction in infection rates compared to standard treatments.
  • Oxidative Stress Reduction : A study focused on oxidative stress in diabetic rats showed that treatment with this compound led to decreased levels of malondialdehyde (MDA), a marker of oxidative damage, indicating its potential as an antioxidant therapeutic agent.

Data Tables

PropertyValue
Molecular FormulaC19H18N4O4S
Molar Mass398.4 g/mol
CAS Number60870-43-1
Antifungal ActivityEffective against C. albicans and A. niger
Antioxidant ActivitySignificant scavenging ability
Enzyme InteractionInhibits COX enzymes

Properties

CAS No.

585557-45-5

Molecular Formula

C19H18N4O4S

Molecular Weight

398.4 g/mol

IUPAC Name

methyl 4-[[2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C19H18N4O4S/c1-3-10-23-17(15-5-4-11-27-15)21-22-19(23)28-12-16(24)20-14-8-6-13(7-9-14)18(25)26-2/h3-9,11H,1,10,12H2,2H3,(H,20,24)

InChI Key

AFUPEZPSHMFNLO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3

Origin of Product

United States

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